molecular formula C11H12BrNO B2611912 2-(4-Bromophenoxy)-3-methylbutanenitrile CAS No. 1803598-45-9

2-(4-Bromophenoxy)-3-methylbutanenitrile

Cat. No.: B2611912
CAS No.: 1803598-45-9
M. Wt: 254.127
InChI Key: OUSLUSJLJKCILF-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-3-methylbutanenitrile is an organic compound that features a bromophenoxy group attached to a butanenitrile backbone

Scientific Research Applications

2-(4-Bromophenoxy)-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylbutanenitrile typically involves the reaction of 4-bromophenol with 3-methylbutanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-3-methylbutanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-3-methylbutanenitrile is unique due to its combination of a bromophenoxy group and a butanenitrile backbone, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

2-(4-bromophenoxy)-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)11(7-13)14-10-5-3-9(12)4-6-10/h3-6,8,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLUSJLJKCILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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